molecular formula C17H11F3N6O2S B2605853 N-(2-methylbenzo[d]thiazol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396882-89-5

N-(2-methylbenzo[d]thiazol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2605853
CAS No.: 1396882-89-5
M. Wt: 420.37
InChI Key: RAQOPOXRSMSSKM-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the tetrazole ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst.

    Coupling of the two moieties: The final step involves coupling the benzo[d]thiazole and tetrazole rings through an amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the benzo[d]thiazole ring.

    Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide would depend on its specific target. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

    Receptor Modulation: It could interact with cell surface receptors, altering signal transduction pathways.

    Molecular Targets: Potential targets include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide: Lacks the trifluoromethoxy group, which may affect its biological activity.

    N-(2-methylbenzo[d]thiazol-5-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide: Contains a methoxy group instead of a trifluoromethoxy group, potentially altering its chemical properties.

Uniqueness

The presence of the trifluoromethoxy group in N-(2-methylbenzo[d]thiazol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide may enhance its lipophilicity, metabolic stability, and binding affinity to certain biological targets, making it a unique and potentially more effective compound compared to its analogs.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N6O2S/c1-9-21-13-8-10(2-7-14(13)29-9)22-16(27)15-23-25-26(24-15)11-3-5-12(6-4-11)28-17(18,19)20/h2-8H,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQOPOXRSMSSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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